2-(4-Bromo-3,5-dimethylphenyl)ethanamine
Description
2-(4-Bromo-3,5-dimethylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a bromine atom at the para (4th) position and methyl groups at the meta (3rd and 5th) positions on the aromatic ring. Its molecular formula is C₁₀H₁₄BrNO₂, with an average molecular mass of 260.131 g/mol (monoisotopic mass: 259.020791) . Unlike the more widely studied 2C-x and NBOMe compounds, this compound lacks methoxy (-OCH₃) groups and instead features methyl (-CH₃) substituents, which significantly influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
QMVATMRCTJZFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the 2C-x Series
The 2C-x series (e.g., 2C-B, 2C-E) shares a phenethylamine backbone but differs in substituent types and positions:
Key Structural Differences :
NBOMe Derivatives
NBOMe compounds (e.g., 25B-NBOMe, 25I-NBOMe) are derivatives of 2C-x phenethylamines with an N-(2-methoxybenzyl) group, drastically increasing potency and toxicity:
Critical Differences :
- The N-benzyl group in NBOMe compounds enhances serotonin (5-HT₂A) receptor binding via hydrophobic interactions, increasing potency by ~10–100× compared to 2C-x analogs . The target compound’s lack of this group suggests weaker receptor interaction.
- Methyl substituents in the target compound may reduce metabolic degradation compared to methoxy groups, which are prone to demethylation .
Physicochemical Properties
A molecular modeling study of substituted phenethylamines () highlights the impact of substituents on quantum descriptors:
| Descriptor | 2C-B (4-Bromo-2,5-dimethoxy) | 25B-NBOMe (N-benzyl derivative) | Target Compound (4-Bromo-3,5-dimethyl) |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 5.2 | 4.5 | Estimated higher (~5.5–6.0) |
| Dipole Moment (Debye) | 3.8 | 4.2 | Lower due to methyl groups |
| LogP | 2.1 | 3.9 | Higher (~3.0–3.5) |
Interpretation :
Pharmacological and Toxicological Profiles
- 2C-B: Acts as a partial 5-HT₂A agonist with hallucinogenic effects at 10–20 mg doses. Metabolized via O-demethylation .
- 25B-NBOMe : Full 5-HT₂A agonist; active at 500–1000 µg doses. Associated with seizures, hyperthermia, and fatalities .
- Methyl groups may slow metabolism, prolonging effects. Toxicity likely lower than NBOMes due to absence of the N-benzyl group.
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